Molecular and Physicochemical Identity vs. Canonical Apocynin
A fundamental procurement risk is the misidentification of the target compound as 'Apocynin'. The target compound (C16H14N2O2S, MW 298.36 g/mol) is a quinazoline sulfoxide, while the standard Apocynin (C9H10O3, MW 166.17 g/mol) is a much smaller acetophenone . This structural divergence is quantified by different physicochemical properties: the target compound has a higher LogP (4.15), higher polar surface area (PSA 74.63 Ų), and a significantly higher boiling point (575.9 °C) , all indicating a distinct pharmacological and handling profile.
| Evidence Dimension | Molecular Formula, Molecular Weight, LogP, PSA, Boiling Point |
|---|---|
| Target Compound Data | Formula: C16H14N2O2S; MW: 298.36 g/mol; LogP: 4.15; PSA: 74.63 Ų; BP: 575.9 °C |
| Comparator Or Baseline | Apocynin (CAS 498-02-2): Formula: C9H10O3; MW: 166.17 g/mol |
| Quantified Difference | MW increase of 132.19 g/mol; LogP higher by estimated >2.0 units; |
| Conditions | Physicochemical property comparison based on authoritative database records (Lookchem, Chemsrc). |
Why This Matters
Verification of these properties via QC analysis (e.g., HPLC-MS) is essential for scientists and procurement officers to avoid ordering the incorrect compound due to vendor mislabeling, ensuring experimental validity.
